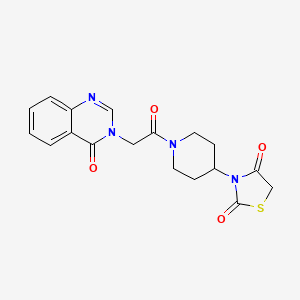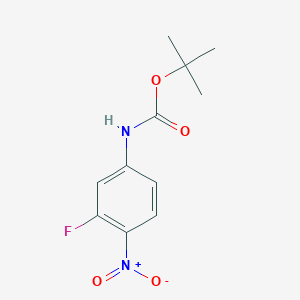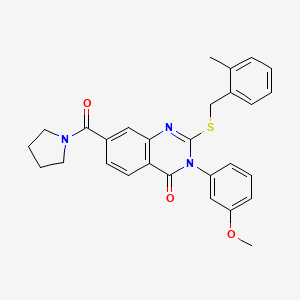![molecular formula C18H21N3OS2 B2743207 1-(2-(Benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-3-(thiophen-2-ylmethyl)urea CAS No. 2034562-18-8](/img/structure/B2743207.png)
1-(2-(Benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-3-(thiophen-2-ylmethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-(Benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-3-(thiophen-2-ylmethyl)urea is a unique chemical compound distinguished by its complex structure The molecule consists of a benzo[b]thiophene ring, which is a fused ring system incorporating both benzene and thiophene, a dimethylamino group, and a thiophen-2-ylmethyl group linked via urea
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(Benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-3-(thiophen-2-ylmethyl)urea typically involves multiple steps:
Preparation of starting materials: : Initially, the benzo[b]thiophene core can be synthesized or sourced as a starting material.
Dimethylamino group introduction: : Through a substitution reaction, a dimethylamino group is introduced to the benzo[b]thiophene.
Thiophen-2-ylmethyl linkage: : The thiophen-2-ylmethyl group is attached via an alkylation process.
Urea formation: : Finally, the urea linkage is formed through a condensation reaction between the amine groups and an isocyanate or carbamoyl chloride.
Industrial Production Methods
Industrial synthesis typically involves optimizing the reaction conditions to maximize yield and purity while minimizing by-products. This includes:
Catalysts: : Use of appropriate catalysts to enhance reaction rates.
Solvents: : Selection of solvents that provide a balance between solubility and reactivity.
Temperature and pressure: : Controlled temperature and pressure conditions to ensure efficient reactions.
Chemical Reactions Analysis
Types of Reactions
1-(2-(Benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-3-(thiophen-2-ylmethyl)urea can undergo various chemical reactions, including:
Oxidation: : The compound may be susceptible to oxidation at the sulfur atoms in the thiophene rings.
Reduction: : Reduction reactions could target the urea linkage or the aromatic rings.
Substitution: : Substitution reactions may occur at the nitrogen atoms or the aromatic rings.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: : Electrophiles or nucleophiles depending on the reaction site and desired substitution.
Major Products Formed
The reactions mentioned above can yield various products, including modified aromatic systems, reduced urea derivatives, and substituted compounds with altered functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used in organic synthesis as an intermediate for more complex molecules.
Biology
Biologically, it might be explored for potential activity in modulating biological pathways due to its structural complexity.
Medicine
In medicinal chemistry, 1-(2-(Benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-3-(thiophen-2-ylmethyl)urea might serve as a lead compound for drug development, targeting specific enzymes or receptors.
Industry
Industrially, it could be applied in the development of new materials with specific electronic or optical properties.
Mechanism of Action
Molecular Targets and Pathways
The mechanism of action for this compound would depend on its specific interactions with molecular targets. For example, if used as a drug, it might interact with protein receptors or enzymes, altering their function and influencing cellular pathways.
Comparison with Similar Compounds
Similar Compounds
1-(2-(Benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-3-(furan-2-ylmethyl)urea: : Similar in structure but with a furan ring instead of a thiophene.
1-(2-(Benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-3-(phenylmethyl)urea: : Contains a phenylmethyl group instead of a thiophen-2-ylmethyl group.
Uniqueness
1-(2-(Benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-3-(thiophen-2-ylmethyl)urea is unique due to its combination of a benzo[b]thiophene ring and a thiophen-2-ylmethyl group, which may impart unique reactivity and interactions compared to similar compounds.
Properties
IUPAC Name |
1-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-3-(thiophen-2-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3OS2/c1-21(2)16(15-12-24-17-8-4-3-7-14(15)17)11-20-18(22)19-10-13-6-5-9-23-13/h3-9,12,16H,10-11H2,1-2H3,(H2,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDDQAGMDXSLPKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNC(=O)NCC1=CC=CS1)C2=CSC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-butyl-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]cyclohexane-1-carboxamide](/img/structure/B2743126.png)
![(1S,5S)-bicyclo[3.2.0]heptan-2-one](/img/structure/B2743127.png)
![5-(Oxan-4-ylmethyl)pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2743129.png)


![N-(2,5-difluorophenyl)-2-(10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridin-2(1H)-yl)acetamide](/img/structure/B2743132.png)
![[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl 2-(2-methylphenoxy)acetate](/img/structure/B2743133.png)

![2-({8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-(4-nitrophenyl)acetamide](/img/structure/B2743135.png)
![2-[1-(3-methylbenzenesulfonyl)pyrrolidin-3-yl]-2H-1,2,3-triazole](/img/structure/B2743140.png)
![N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-4-nitrobenzamide](/img/structure/B2743142.png)

![2-chloro-1-{3-[(3,5-dimethoxyphenyl)methyl]azetidin-1-yl}propan-1-one](/img/structure/B2743147.png)
